trans-2,3-Dihydro-3-ethoxyeuparin

Descripción general

Descripción

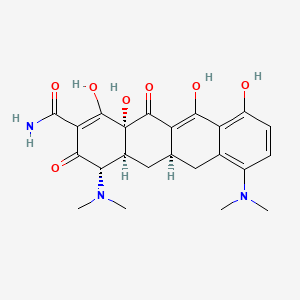

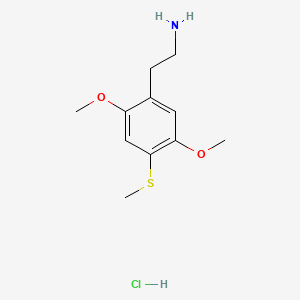

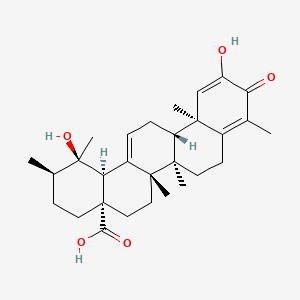

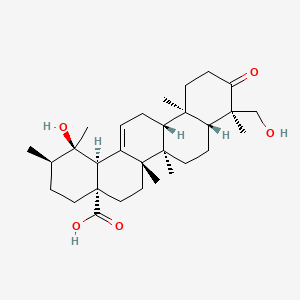

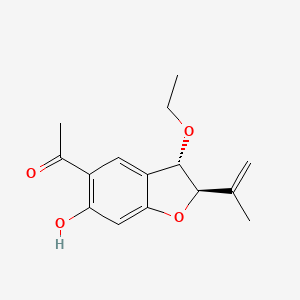

“trans-2,3-Dihydro-3-ethoxyeuparin” is a compound with the molecular formula C15H18O4 . It is a powder and is purified from the herbs of Eupatorium cannabinum .

Molecular Structure Analysis

The molecular structure of “trans-2,3-Dihydro-3-ethoxyeuparin” is described by the InChI stringInChI=1S/C15H18O4/c1-5-18-15-11-6-10 (9 (4)16)12 (17)7-13 (11)19-14 (15)8 (2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 . The compound has a molecular weight of 262.30 g/mol , and its structure includes two defined atom stereocenters . Physical And Chemical Properties Analysis

“trans-2,3-Dihydro-3-ethoxyeuparin” has a molecular weight of 262.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Synthesis of Chiral Materials

trans-2,3-Dihydro-3-ethoxyeuparin: is a cyclic β-amino acid that plays a significant role in the synthesis of chiral materials . Chiral materials have vast applications in pharmaceuticals, as they can lead to the development of drugs with improved efficacy and reduced side effects due to their specific enantiomeric interactions with biological systems.

Production of Non-Natural Peptides

This compound is also utilized in the production of non-natural peptides . These peptides are of great interest in the development of novel therapeutics and biomaterials due to their resistance to proteolytic degradation and their ability to adopt unique structural conformations.

Microbial Bioproduction

trans-2,3-Dihydro-3-ethoxyeuparin: can be synthesized in microorganisms, offering a sustainable alternative to traditional chemical synthesis from petroleum sources . This microbial bioproduction is crucial for creating a more environmentally friendly and cost-effective method of producing this valuable compound.

Intermediate in Phenazine Production

It serves as an intermediate in the production of phenazine compounds in certain strains of Pseudomonas . Phenazines have notable applications in agriculture as biocontrol agents due to their antifungal properties, which can help protect crops from various diseases.

Enantiomerically Pure Building Blocks

The compound is used in cycloaddition reactions as an enantiomerically pure building block . This application is essential in synthetic chemistry for creating complex molecules with high stereochemical purity, which is vital

Safety and Hazards

Mecanismo De Acción

- Trans-2,3-Dihydro-3-ethoxyeuparin is a natural product with potential applications in life sciences . However, specific molecular targets have not been extensively characterized in the literature.

Target of Action

Pharmacokinetics

Propiedades

IUPAC Name |

1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJYTQXDJVGVND-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119244 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015698-14-2 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.